molecular formula C20H20N4 B165510 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- CAS No. 127040-47-5

11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-

Cat. No. B165510
M. Wt: 316.4 g/mol
InChI Key: JGVGGLUBJHHSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound is also known as Norharmane, and it belongs to the class of carbazole alkaloids.

Mechanism Of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed to interact with DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction can result in changes in the DNA structure and function, leading to potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have antitumor activity, suggesting its potential use in cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- in lab experiments is its selective binding to DNA, which can allow for the study of DNA interactions. However, one limitation is that the compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with DNA. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for use in various applications.

Synthesis Methods

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydrocarbazole in the presence of a dehydrating agent, such as polyphosphoric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired compound.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for DNA-binding studies. This compound has been shown to selectively bind to DNA and exhibit fluorescence emission, making it a useful tool for studying DNA interactions.

properties

CAS RN

127040-47-5

Product Name

11H-Pyrido(3,2-a)carbazole, 3-(4-methyl-1-piperazinyl)-

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)-11H-pyrido[3,2-a]carbazole

InChI

InChI=1S/C20H20N4/c1-23-10-12-24(13-11-23)19-9-7-16-18(21-19)8-6-15-14-4-2-3-5-17(14)22-20(15)16/h2-9,22H,10-13H2,1H3

InChI Key

JGVGGLUBJHHSRP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4

Other CAS RN

127040-47-5

synonyms

11H-3-(1-(4-Methyl)piperazino)pyrido(3,2-a)carbazole

Origin of Product

United States

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